Computational Evidence: Proflazepam as a Top-Ranked GABAA Modulator by Multi-Site Docking Score
In a 2022 study of [³H]diazepam derivatives, proflazepam and Ro12-6377 were computationally identified as the optimal allosteric modulators for the GABAA receptor α1β2γ2 subtype across four distinct binding sites simultaneously, as determined by molecular docking [1]. This multi-site binding profile was not observed for other diazepam derivatives in the dataset. Molecular dynamics simulations confirmed the stability of the proflazepam-receptor complex and its direct effect on chloride-channel lining residues [1].
| Evidence Dimension | Multi-site binding affinity rank (computational) |
|---|---|
| Target Compound Data | Ranked as one of two 'best modulators' for four binding sites simultaneously |
| Comparator Or Baseline | Dataset of [³H]diazepam derivatives; other compounds did not achieve simultaneous four-site optimal modulation |
| Quantified Difference | Qualitative superiority in multi-site binding profile |
| Conditions | Molecular docking and MD simulation on GABAA α1β2γ2 receptor model |
Why This Matters
This computational evidence suggests proflazepam may exhibit a distinct pharmacological profile due to its predicted ability to engage multiple receptor subsites concurrently, a property not shared by all benzodiazepines and potentially relevant for structure-activity relationship (SAR) studies.
- [1] Djebaili, R., Kenouche, S., Daoud, I., et al. (2023). Investigation of [³H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Structural Chemistry, 34, 791–823. View Source
